8-(Morpholin-4-yl)-5-nitroquinoline

描述

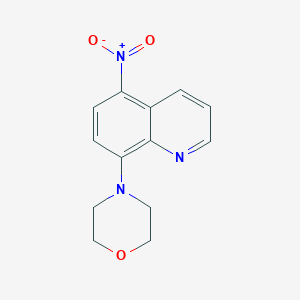

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(5-nitroquinolin-8-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-16(18)11-3-4-12(15-6-8-19-9-7-15)13-10(11)2-1-5-14-13/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWSRMISPRQBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385247 | |

| Record name | 8-(Morpholin-4-yl)-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304884-33-1 | |

| Record name | 8-(Morpholin-4-yl)-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-(Morpholin-4-yl)-5-nitroquinoline chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 8-(Morpholin-4-yl)-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound featuring a quinoline core substituted with a morpholine ring and a nitro group. This guide provides a comprehensive overview of its chemical and physical properties, a probable synthetic route, and its potential biological significance, particularly as an inhibitor in key cellular signaling pathways. The structural combination of the quinoline scaffold, a known pharmacophore, with the morpholine moiety suggests its potential relevance in medicinal chemistry and drug discovery, particularly in oncology.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. Data is primarily derived from computational models and public chemical databases.[1]

Table 1: Chemical Identifiers and Molecular Descriptors [1]

| Identifier/Descriptor | Value |

| IUPAC Name | 4-(5-nitroquinolin-8-yl)morpholine |

| Molecular Formula | C₁₃H₁₃N₃O₃ |

| Molecular Weight | 259.26 g/mol |

| CAS Number | 304884-33-1 |

| ChEMBL ID | CHEMBL2312224 |

| Canonical SMILES | C1COCCN1C2=C3C(=C(C=C2)--INVALID-LINK--[O-])C=CC=N3 |

| InChI Key | OZWSRMISPRQBSV-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties [1]

| Property | Value |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 1 |

| Exact Mass | 259.09569129 Da |

| Monoisotopic Mass | 259.09569129 Da |

| Topological Polar Surface Area | 71.2 Ų |

| Heavy Atom Count | 19 |

| Complexity | 328 |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The most probable synthetic route involves the reaction of an 8-halo-5-nitroquinoline (e.g., 8-chloro- or 8-fluoro-5-nitroquinoline) with morpholine. The halogen at the C8 position serves as a good leaving group, which is displaced by the secondary amine of the morpholine ring.

References

An In-depth Technical Guide to the Molecular Structure of 8-(Morpholin-4-yl)-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 8-(Morpholin-4-yl)-5-nitroquinoline. The document consolidates available physicochemical data, outlines a probable synthetic route, and discusses the potential biological significance of this compound based on the activities of structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of quinoline-based compounds for therapeutic applications.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a quinoline core substituted with a morpholine ring at the 8-position and a nitro group at the 5-position.

2D Molecular Structure

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | 4-(5-nitroquinolin-8-yl)morpholine[1] |

| Molecular Formula | C₁₃H₁₃N₃O₃[1] |

| CAS Number | 304884-33-1[1] |

| PubChem CID | 2829612[1] |

| ChEMBL ID | CHEMBL2312224[1] |

| SMILES | C1COCCN1C2=C3C(=C(C=C2)--INVALID-LINK--[O-])C=CC=N3[1] |

| InChI | InChI=1S/C13H13N3O3/c17-16(18)11-3-4-12(15-6-8-19-9-7-15)13-10(11)2-1-5-14-13/h1-5H,6-9H2[1] |

Physicochemical Properties

The computed physicochemical properties of this compound are summarized in the following table, sourced from the PubChem database.[1]

| Property | Value |

| Molecular Weight | 259.26 g/mol |

| Monoisotopic Mass | 259.0957 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 1 |

| Exact Mass | 259.09569129 |

| Topological Polar Surface Area | 71.2 Ų |

| Heavy Atom Count | 19 |

| Formal Charge | 0 |

| Complexity | 328 |

Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating morpholine substituent. Signals corresponding to the methylene protons of the morpholine ring would also be present, likely appearing as distinct triplets due to coupling with adjacent methylene groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the thirteen carbon atoms in the molecule. The carbons of the quinoline ring will appear in the aromatic region, with the carbon attached to the nitro group and those in its vicinity shifted downfield. The carbons of the morpholine ring will be observed in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to exhibit characteristic absorption bands for the following functional groups:

-

N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-N Stretching: Bands corresponding to the aromatic C-N bond of the morpholine substituent.

-

C-O-C Stretching (Morpholine): A characteristic strong band for the ether linkage within the morpholine ring.

-

Aromatic C-H and C=C Stretching: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (259.26). Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and fragmentation of the morpholine ring.

Synthesis Protocol

A plausible synthetic route for this compound involves a nucleophilic aromatic substitution reaction. A detailed, generalized protocol is provided below.

Reaction Scheme

Caption: General synthesis of this compound.

Experimental Procedure

-

Reactant Preparation: To a solution of 8-chloro-5-nitroquinoline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.2-2 equivalents) and a base, for instance, potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents).

-

Reaction: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterization: Confirm the structure of the purified product using standard analytical techniques such as NMR, IR, and mass spectrometry.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of nitroquinoline derivatives has been investigated for various therapeutic applications, particularly as anticancer agents.

Known Activities of Related Compounds

-

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of nitroquinoline derivatives against various cancer cell lines. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) has been shown to be a potent anti-cancer agent. The nitro group is often crucial for the observed biological activity.

-

Enzyme Inhibition: Some quinoline derivatives are known to act as enzyme inhibitors, which can be a mechanism for their therapeutic effects.

Postulated Signaling Pathway Involvement

Based on studies of similar compounds, this compound could potentially exert its biological effects through various signaling pathways implicated in cancer cell proliferation and survival. A hypothetical pathway is depicted below.

Caption: Postulated mechanism of action via enzyme inhibition.

Experimental Workflow for Cytotoxicity Assessment

A standard workflow to evaluate the cytotoxic potential of this compound is outlined below.

Caption: Workflow for determining in vitro cytotoxicity.

Conclusion

This compound is a molecule of interest within the broader class of quinoline derivatives. While detailed experimental characterization is not widely published, its structural features suggest potential for biological activity, likely in the realm of anticancer research. This guide provides a consolidated source of available information and predictive data to aid researchers in their investigation of this and related compounds. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Synthesis of 8-(Morpholin-4-yl)-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 8-(morpholin-4-yl)-5-nitroquinoline, a quinoline derivative with potential applications in medicinal chemistry and materials science. This document details the necessary precursors, a plausible synthetic protocol, and the expected characterization data.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the backbone of numerous synthetic drugs and are prevalent in various natural products. Their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties, has made them a focal point of extensive research. The introduction of a morpholine moiety at the 8-position and a nitro group at the 5-position of the quinoline ring is anticipated to modulate its electronic properties and biological activity, making this compound a compound of interest for further investigation.

This guide outlines a two-step synthesis beginning with the nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline, followed by the separation of the 8-nitroquinoline isomer. The subsequent key step involves a nucleophilic aromatic substitution reaction with morpholine to yield the final product.

Synthetic Pathway

The proposed synthesis of this compound is depicted in the workflow diagram below. The process begins with the nitration of quinoline, followed by the isolation of the 8-nitroquinoline precursor. This precursor is then proposed to be halogenated to 8-chloro-5-nitroquinoline, which subsequently undergoes a nucleophilic aromatic substitution with morpholine to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the precursors and a proposed protocol for the final product.

Synthesis of 8-Nitroquinoline

The synthesis of 8-nitroquinoline can be achieved via the nitration of quinoline. A typical procedure involves the use of a mixed acid (nitric and sulfuric acid) at a controlled temperature.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 50 mL of concentrated sulfuric acid and cool the flask in an ice bath.

-

Slowly add 12.9 g (0.10 mole) of quinoline to the cooled sulfuric acid with continuous stirring. The temperature may rise to around 77°C.[1]

-

Heat the mixture to 100°C.

-

Add 9.4 mL (0.15 mole) of 71% nitric acid dropwise at a rate that maintains the reaction temperature between 100°C and 110°C.[1]

-

After the addition is complete, continue stirring for an additional 30 minutes.[1]

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the nitroquinoline isomers.

-

Filter the crude product, wash with cold water, and dry.

The resulting product is a mixture of 5-nitroquinoline and 8-nitroquinoline.[1] The separation of 8-nitroquinoline can be achieved by fractional crystallization from a suitable solvent like isopropyl alcohol.[1]

Proposed Synthesis of this compound

This proposed synthesis involves a nucleophilic aromatic substitution reaction between 8-chloro-5-nitroquinoline and morpholine. The 8-chloro-5-nitroquinoline can be prepared from 8-hydroxy-5-nitroquinoline, which in turn can be synthesized by the nitration of 8-hydroxyquinoline.

Step A: Synthesis of 8-Hydroxy-5-nitroquinoline A two-stage method involving the nitrosation of 8-hydroxyquinoline followed by oxidation with nitric acid is an efficient route.

Step B: Synthesis of 8-Chloro-5-nitroquinoline (Proposed) 8-Hydroxy-5-nitroquinoline can be converted to 8-chloro-5-nitroquinoline using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Step C: Synthesis of this compound (Proposed)

-

In a sealed reaction vessel, dissolve 8-chloro-5-nitroquinoline in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Add an excess of morpholine (typically 2-3 equivalents) to the solution.

-

Add a base, such as potassium carbonate or triethylamine, to act as an acid scavenger.

-

Heat the reaction mixture at a temperature ranging from 100 to 150°C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting materials and the final product.

Table 1: Properties of Key Reagents and Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Quinoline | C₉H₇N | 129.16 | -15 | 237 |

| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 88 - 89[1] | - |

| Morpholine | C₄H₉NO | 87.12 | -5[2] | 129[2] |

Table 2: Properties and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₃N₃O₃[3] |

| Molecular Weight | 259.26 g/mol [3] |

| IUPAC Name | 4-(5-nitroquinolin-8-yl)morpholine[3] |

| CAS Number | 304884-33-1[3] |

| Appearance | (Expected) Yellow to orange solid |

| Melting Point | Not available in searched literature |

| ¹H NMR (CDCl₃, ppm) | (Predicted) Signals corresponding to quinoline and morpholine protons. |

| ¹³C NMR (CDCl₃, ppm) | (Predicted) Signals corresponding to quinoline and morpholine carbons. |

| Mass Spec (m/z) | (Predicted) [M+H]⁺ at 260.10 |

| IR (cm⁻¹) | (Predicted) Characteristic peaks for C-N, N-O (nitro), and aromatic C-H stretching. |

Conclusion

References

8-(Morpholin-4-yl)-5-nitroquinoline derivatives synthesis

An In-depth Technical Guide to the Synthesis of 8-(Morpholin-4-yl)-5-nitroquinoline Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound and its derivatives. This class of compounds is of significant interest to the pharmaceutical and medicinal chemistry sectors due to the combined pharmacophoric properties of the morpholine and 5-nitroquinoline scaffolds. This document details the multi-step synthesis, including specific experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers and drug development professionals in the efficient preparation of these target molecules.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, with 8-hydroxyquinoline and its analogues demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The introduction of a nitro group at the C5 position often enhances or modulates this activity, as seen in Nitroxoline (8-hydroxy-5-nitroquinoline), an established antibacterial and anticancer agent.[3][4] The morpholine moiety is considered a "privileged structure" in drug design, often incorporated to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[5][6]

The synthesis of this compound combines these key structural features, creating a molecule with high potential for novel therapeutic applications. The core synthetic strategy revolves around a robust multi-step process commencing from readily available 8-hydroxyquinoline. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nitro group facilitates the displacement of a leaving group at the C8 position by morpholine.[1][7] This guide outlines a reliable and reproducible pathway for its synthesis.

Core Synthetic Pathway

The most logical and efficient route to synthesize this compound involves a three-step sequence starting from 8-hydroxyquinoline. The overall workflow is depicted below.

Figure 1: Proposed three-step synthetic workflow for this compound.

Experimental Protocols & Data

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data are summarized for clarity.

Step 1: Nitration of 8-Hydroxyquinoline

The initial step involves the regioselective nitration of 8-hydroxyquinoline at the C5 position to yield 8-hydroxy-5-nitroquinoline. This is a standard electrophilic aromatic substitution.[8][9]

Protocol:

-

To a stirred solution of concentrated sulfuric acid (H₂SO₄, 50 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add 8-hydroxyquinoline (10.0 g, 68.9 mmol) in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 6.0 mL) and concentrated sulfuric acid (10 mL).

-

Add the nitrating mixture dropwise to the 8-hydroxyquinoline solution over 1 hour, maintaining the reaction temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.

-

A yellow precipitate of 8-hydroxy-5-nitroquinoline will form.

-

Filter the solid product using a Büchner funnel, wash thoroughly with cold deionized water until the washings are neutral (pH ~7).

-

Recrystallize the crude product from ethanol or acetone to obtain pure 8-hydroxy-5-nitroquinoline as a yellow crystalline solid.[10]

| Parameter | Value | Reference(s) |

| Starting Material | 8-Hydroxyquinoline | [8][9] |

| Reagents | Conc. H₂SO₄, Conc. HNO₃ | [8][9] |

| Temperature | 0-5 °C | [9] |

| Reaction Time | 3 hours | [8] |

| Workup | Precipitation in ice water | [10] |

| Purification | Recrystallization (Ethanol) | [10] |

| Typical Yield | 75-85% | [8][10] |

Table 1: Summary of Reaction Conditions for Step 1: Nitration.

Step 2: Chlorination of 8-Hydroxy-5-nitroquinoline

This step converts the hydroxyl group of 8-hydroxy-5-nitroquinoline into a chloro group, which is a superior leaving group for the subsequent SNAr reaction. This transformation is typically achieved using phosphoryl chloride (POCl₃).[11]

Protocol:

-

In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 8-hydroxy-5-nitroquinoline (5.0 g, 26.3 mmol).

-

Add phosphoryl chloride (POCl₃, 25 mL, 268 mmol) to the flask.

-

Slowly heat the mixture to reflux (approx. 105-110 °C) using an oil bath and maintain reflux for 4 hours. The solid will gradually dissolve.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker under a fume hood. This step is highly exothermic and releases HCl gas.

-

Stir the mixture until the excess POCl₃ has been hydrolyzed.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until a precipitate forms and the pH is ~7-8.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

The crude 8-chloro-5-nitroquinoline can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography (Silica gel, Hexane:Ethyl Acetate).

| Parameter | Value | Reference(s) |

| Starting Material | 8-Hydroxy-5-nitroquinoline | [11] |

| Reagent | Phosphoryl Chloride (POCl₃) | [11] |

| Temperature | Reflux (~110 °C) | [11] |

| Reaction Time | 4 hours | - |

| Workup | Hydrolysis in ice water, Neutralization | - |

| Purification | Recrystallization / Chromatography | |

| Typical Yield | 60-70% | - |

Table 2: Summary of Reaction Conditions for Step 2: Chlorination.

Step 3: Nucleophilic Aromatic Substitution with Morpholine

In the final step, 8-chloro-5-nitroquinoline is reacted with morpholine. The electron-withdrawing nitro group activates the C8 position, facilitating the displacement of the chloride by the nitrogen atom of morpholine to yield the final product.[1][7]

Protocol:

-

Dissolve 8-chloro-5-nitroquinoline (2.0 g, 9.6 mmol) in a suitable solvent such as dimethylformamide (DMF) or ethanol (40 mL) in a round-bottom flask.

-

Add morpholine (1.25 mL, 14.4 mmol, 1.5 equivalents) to the solution.

-

Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 g, 14.4 mmol) or triethylamine (TEA, 2.0 mL, 14.4 mmol) to act as an HCl scavenger.

-

Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into cold water (150 mL).

-

A solid precipitate of this compound will form.

-

Filter the product, wash with water, and dry.

-

Further purification can be achieved by recrystallization from ethanol or isopropanol to yield the pure product.

| Parameter | Value | Reference(s) |

| Starting Material | 8-Chloro-5-nitroquinoline | [1][7] |

| Reagents | Morpholine, K₂CO₃ (or TEA) | [7] |

| Solvent | DMF or Ethanol | [1] |

| Temperature | 80-90 °C | - |

| Reaction Time | 6-8 hours | - |

| Workup | Precipitation in water | - |

| Purification | Recrystallization | - |

| Typical Yield | 80-90% | - |

Table 3: Summary of Reaction Conditions for Step 3: Nucleophilic Substitution.

Potential Mechanism of Action: A Biological Context

Derivatives of 8-hydroxyquinoline are well-known for their ability to chelate metal ions, which is a primary mechanism behind their biological activity. By binding essential metal cations like Fe²⁺/Fe³⁺, Zn²⁺, or Cu²⁺, these compounds can disrupt the function of metalloenzymes that are critical for cellular processes in pathogens or cancer cells. This chelation can lead to the generation of reactive oxygen species (ROS), inhibition of DNA synthesis, and ultimately, cell death.[3]

Figure 2: Postulated mechanism of action for quinoline-based therapeutics via metal chelation.

Conclusion

This guide presents a clear and structured three-step synthesis for this compound derivatives. The pathway is robust, utilizing well-established chemical transformations and starting from inexpensive, commercially available materials. The provided protocols and tabulated data offer a practical resource for researchers in medicinal chemistry and drug development. The potent combination of the 5-nitroquinoline core and the pharmacokinetic-enhancing morpholine ring makes these derivatives highly attractive candidates for further biological evaluation and development as novel therapeutic agents.

References

- 1. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 8-Chloro-5-nitroquinoline|lookchem [lookchem.com]

The Multifaceted Biological Activities of 5-Nitroquinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its diverse derivatives, 5-nitroquinolines have emerged as a class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of 5-nitroquinoline compounds, with a particular focus on the well-studied derivative, nitroxoline (8-hydroxy-5-nitroquinoline). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Biological Activities

5-Nitroquinoline derivatives have demonstrated significant potential in several therapeutic areas, primarily driven by their anticancer, antimicrobial, and anti-angiogenic properties. The core mechanisms often involve metal ion chelation and the induction of cellular stress pathways.

Anticancer Activity

A significant body of research highlights the potent anticancer effects of 5-nitroquinoline compounds, particularly nitroxoline.[1][2][3][4] These compounds exhibit cytotoxicity against a wide range of cancer cell lines. One of the primary mechanisms of their anticancer action is the inhibition of key enzymes involved in cancer progression.

Nitroxoline has been identified as a potent inhibitor of Methionine Aminopeptidase 2 (MetAP2), an enzyme crucial for the proliferation of endothelial cells and, consequently, angiogenesis.[5][6][7][8] By inhibiting MetAP2, nitroxoline effectively curtails the formation of new blood vessels that tumors require for growth and metastasis.[5][8]

Furthermore, nitroxoline has been shown to inhibit Sirtuin 1 (SIRT1), a histone deacetylase involved in cell survival and apoptosis.[6][9] Inhibition of SIRT1 leads to the activation of the tumor suppressor protein p53, which in turn can induce cell cycle arrest and apoptosis.[6][10] The dual inhibition of MetAP2 and SIRT1 by nitroxoline creates a synergistic effect that enhances its anti-angiogenic and pro-apoptotic activities.[6]

Another key pathway affected by nitroxoline is the mTOR (mammalian target of rapamycin) signaling cascade, which is a central regulator of cell growth and proliferation.[11][12] Studies have shown that nitroxoline can activate AMP-activated protein kinase (AMPK), which subsequently inhibits mTOR signaling, leading to cell cycle arrest.[12]

Some 5-nitroquinoline derivatives have also been observed to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[13]

Antimicrobial Activity

Nitroxoline is a well-established antimicrobial agent, historically used for the treatment of urinary tract infections.[14] Its broad spectrum of activity encompasses both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial mechanism is largely attributed to its ability to chelate essential divalent metal ions, such as zinc (Zn²⁺) and iron (Fe²⁺), which are vital for bacterial enzyme function and biofilm formation.[15] By disrupting metal homeostasis in microbes, nitroxoline effectively inhibits their growth and proliferation.

Antiprotozoal Activity

Recent studies have also highlighted the potential of nitroxoline as an antiprotozoal agent, showing activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism of action is thought to be similar to its antimicrobial activity, involving the disruption of metal ion homeostasis within the parasite.

Quantitative Data on Biological Activity

The following tables summarize the in vitro efficacy of nitroxoline and its derivatives against various cancer cell lines and microbial strains, presenting IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Table 1: Anticancer Activity of Nitroxoline and its Derivatives (IC₅₀ Values)

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Nitroxoline | Raji | B-cell lymphoma | 0.438 | [16] |

| Nitroxoline | HUVEC | Endothelial | 1.9 | [5][8] |

| Nitroxoline | T24 | Bladder Cancer | - | [9] |

| Nitroxoline | PC-3 | Prostate Cancer | - | [17] |

| Nitroxoline | DU145 | Prostate Cancer | - | [17] |

| Nitroxoline | LNCaP | Prostate Cancer | - | [17] |

| 5-Nitrosoquinolin-8-ol | HUVEC | Endothelial | <1 | [9] |

Note: Some IC₅₀ values were reported without specific numerical data in the provided search snippets.

Table 2: Antimicrobial Activity of Nitroxoline (MIC Values)

| Organism | Strain Type | MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | ESBL-producing & Non-ESBL | - | 8 | - | [14] |

| Escherichia coli | Carbapenem-resistant & susceptible | - | 8 | 32 | [8] |

| Klebsiella pneumoniae | - | - | 8 | 32 | [8] |

| Enterobacter cloacae | - | - | 8 | 16 | [8] |

| Acinetobacter baumannii | Carbapenem-resistant & susceptible | - | 2 | 2 | [8] |

| Providencia rettgeri | NDM-1 strain | 8 | - | - | [14] |

| Micrococcus flavus | ATCC 10240 | 6.2 | - | - | [18] |

| Staphylococcus aureus | ATCC 5048 | 3.1 | - | - | [18] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for evaluating the biological activity of 5-nitroquinoline compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the 5-nitroquinoline compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compound is dissolved in a solvent.

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][19][20]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the 5-nitroquinoline compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[11]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Topoisomerase Inhibition Assays

Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription, making them excellent targets for anticancer drugs.[21]

1. Topoisomerase I Relaxation Assay:

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[7][22][23] The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and the test compound at various concentrations.

-

Enzyme Addition: Add purified human topoisomerase I to the reaction mixture. Include a control reaction without the inhibitor and a control with no enzyme.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Electrophoresis: Analyze the reaction products by electrophoresis on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

2. Topoisomerase II DNA Cleavage Assay:

Principle: This assay identifies compounds that stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks.[12] This stabilized "cleavable complex" results in the conversion of supercoiled plasmid DNA into linear DNA.

Protocol:

-

Reaction Setup: Combine supercoiled plasmid DNA, assay buffer, ATP, and the test compound in a microcentrifuge tube.

-

Enzyme Addition: Add purified human topoisomerase II to the mixture.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the cleavable complex.

-

Complex Stabilization and Protein Digestion: Add SDS to linearize the DNA by trapping the enzyme-DNA complex, followed by proteinase K to digest the enzyme.

-

Electrophoresis: Separate the DNA forms (supercoiled, relaxed, linear) on an agarose gel.

-

Visualization: Stain the gel and visualize under UV light. An increase in the linear DNA band indicates that the compound stabilizes the cleavable complex.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by 5-nitroquinoline compounds and the general workflow of the experimental protocols described above.

Caption: Anticancer signaling pathway of Nitroxoline.

Caption: General workflows for key biological assays.

Conclusion

5-Nitroquinoline compounds, exemplified by nitroxoline, represent a versatile class of molecules with significant therapeutic potential. Their multifaceted biological activities, including potent anticancer, antimicrobial, and anti-angiogenic effects, are underpinned by well-defined molecular mechanisms. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. It is intended to facilitate further research and development of this promising class of compounds for various clinical applications. The continued exploration of 5-nitroquinoline derivatives holds considerable promise for the discovery of novel and effective therapeutic agents.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 4. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted oxines inhibit endothelial cell proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Downregulation of Sirt1 is correlated to upregulation of p53 and increased apoptosis in epicardial adipose tissue of patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of the SIRT1/p53 regulatory axis in oxidative stressmediated...: Ingenta Connect [ingentaconnect.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. Development of a reactive oxygen species-sensitive nitric oxide synthase inhibitor for the treatment of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of MetAP-2 in Angiogenesis and Wnt Signaling - Craig Crews [grantome.com]

- 21. mdpi.com [mdpi.com]

- 22. Inhibition of SIRT1 deacetylase and p53 activation uncouples the anti-inflammatory and chemopreventive actions of NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Quinoline-Based PI3K Inhibitors: A Case Study of 8-(Morpholin-4-yl)-5-nitroquinoline

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a frequent event in human cancers, making it a highly attractive target for the development of novel anticancer therapies.[4][5][6] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer.[7][8] Quinoline and its derivatives have emerged as a promising scaffold for the development of potent and selective PI3K inhibitors.[9][10][11] This technical guide explores the potential of this compound as a PI3K inhibitor, providing a comprehensive overview of the underlying signaling pathway, common experimental evaluation protocols, and a hypothetical data presentation.

The structure of this compound features a quinoline core, a nitro group at the 5-position, and a morpholine moiety at the 8-position. The morpholine group is a common feature in many known PI3K inhibitors, often contributing to potency and favorable pharmacokinetic properties.[12][13][14]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that promotes cell survival and growth.[1][2][4] Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][7] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[2][3] Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR), which ultimately promotes protein synthesis and cell proliferation while inhibiting apoptosis.[1][5] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[1][8]

Hypothetical Inhibitory Activity of this compound

The following tables present hypothetical quantitative data for the inhibitory activity of this compound against various Class I PI3K isoforms and its anti-proliferative effects in cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 15 |

| PI3Kβ | 150 |

| PI3Kδ | 25 |

| PI3Kγ | 200 |

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.5 |

| PC-3 | Prostate Cancer | 1.2 |

| A549 | Lung Cancer | 2.5 |

| U87 | Glioblastoma | 0.8 |

IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.

Experimental Protocols

The evaluation of a novel PI3K inhibitor typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

1. In Vitro Kinase Assay

-

Principle: This assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified PI3K isoforms. A common method is the homogeneous time-resolved fluorescence (HTRF) assay.[7]

-

Methodology:

-

Purified recombinant PI3K enzyme is incubated with the substrate (e.g., PIP2), ATP, and varying concentrations of the test compound.

-

The reaction is allowed to proceed for a defined period.

-

The amount of product (PIP3) generated is quantified using a specific antibody labeled with a fluorescent probe.

-

The signal is read on a plate reader, and IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

-

2. Cell Viability Assay

-

Principle: This assay assesses the effect of the compound on the proliferation and survival of cancer cells. The WST-1 assay is a colorimetric assay based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[15]

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

-

WST-1 reagent is added to each well, and the plates are incubated for 2-4 hours.

-

The absorbance is measured at 450 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

3. Western Blotting

-

Principle: This technique is used to detect and quantify the levels of specific proteins in cell lysates. In the context of PI3K inhibition, it is used to assess the phosphorylation status of key downstream targets like AKT and S6 ribosomal protein.

-

Methodology:

-

Cancer cells are treated with the test compound for a defined period.

-

The cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-S6, S6).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PI3K inhibitor.

While specific experimental data for this compound as a PI3K inhibitor is not yet publicly available, its structural features, particularly the quinoline and morpholine moieties, suggest its potential as a promising candidate for further investigation. The methodologies and hypothetical data presented in this guide provide a framework for the systematic evaluation of this and other novel quinoline-based PI3K inhibitors. Further research, including synthesis, in vitro and in vivo testing, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancer.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

In vitro screening of 8-(Morpholin-4-yl)-5-nitroquinoline

An In-Depth Technical Guide to the In Vitro Screening of 8-(Morpholin-4-yl)-5-nitroquinoline

Disclaimer: Publicly available research specifically detailing the in vitro screening of this compound is limited. This guide, therefore, presents a comprehensive, proposed screening strategy based on the well-documented biological activities of structurally related 5-nitroquinoline and 8-substituted quinoline derivatives. The experimental protocols and data are representative examples intended to guide researchers in the evaluation of this specific compound.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 5-nitroquinoline scaffold, in particular, is a key feature in several bioactive molecules. This guide outlines a systematic approach to the in vitro screening of this compound, a novel derivative, to elucidate its potential therapeutic value. The proposed screening cascade will focus on two primary areas of investigation where quinoline derivatives have shown considerable promise: oncology and microbiology.

Proposed In Vitro Screening Cascade

The initial screening of this compound will be conducted in a tiered approach, beginning with broad cytotoxicity screening against a panel of cancer cell lines, followed by more specific mechanistic and antimicrobial assays.

Workflow for In Vitro Screening

Data Presentation: Representative Cytotoxicity Data

Following primary screening, quantitative data should be summarized to compare the cytotoxic effects of this compound across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric.

Table 1: Representative IC50 Values for this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) [Representative Data] |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| K-562 | Myelogenous Leukemia | 9.8 ± 1.2 |

| HeLa | Cervical Adenocarcinoma | 22.5 ± 2.5 |

| A549 | Lung Carcinoma | 18.7 ± 2.1 |

| HCT116 | Colon Carcinoma | 12.4 ± 1.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro screening results.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[1][2][3][4]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[1][3] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[5]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the culture medium to achieve the desired final concentrations. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1][5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][7][8]

Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation is determined.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.

-

Compound Dilution: Serially dilute this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Mechanistic Insights: Signaling Pathway Analysis

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[9][10][11][12]

Proposed PI3K/Akt Signaling Pathway Involvement

Rationale: The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[10][12] Its dysregulation is a hallmark of many cancers.[11] We hypothesize that this compound may exert its cytotoxic effects by inhibiting key components of this pathway, such as PI3K or Akt, leading to decreased cell proliferation and the induction of apoptosis. This can be investigated using techniques like Western blotting to measure the phosphorylation status of Akt and its downstream targets.

Conclusion

This technical guide provides a comprehensive framework for the initial in vitro screening of this compound. The proposed workflow, incorporating cytotoxicity screening, antimicrobial assays, and mechanistic studies, will enable a thorough evaluation of its therapeutic potential. The representative data and detailed protocols serve as a valuable resource for researchers embarking on the investigation of this and other novel quinoline derivatives. Further studies, guided by the results of this initial screening, will be necessary to fully characterize the pharmacological profile of this compound.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UZ [thermofisher.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-(Morpholin-4-yl)-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 8-(morpholin-4-yl)-5-nitroquinoline, a compound of interest in medicinal chemistry and drug discovery. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry.

The protocol outlines a two-step synthesis commencing from the commercially available 8-hydroxy-5-nitroquinoline. The first step involves the conversion of the hydroxyl group to a more reactive leaving group, a chloro group, to yield 8-chloro-5-nitroquinoline. The subsequent step is the substitution of the chloro group with morpholine to afford the final product. The methodologies are presented with detailed experimental procedures, and the expected quantitative data are summarized for clarity.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process:

-

Chlorination of 8-hydroxy-5-nitroquinoline: The hydroxyl group of 8-hydroxy-5-nitroquinoline is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial as the hydroxyl group is a poor leaving group for nucleophilic aromatic substitution.

-

Nucleophilic Aromatic Substitution: The resulting 8-chloro-5-nitroquinoline is then reacted with morpholine. The electron-withdrawing nitro group at the 5-position activates the quinoline ring for nucleophilic attack by morpholine at the 8-position, leading to the displacement of the chloride ion and the formation of the desired product.

Quantitative Data

| Parameter | Value | Reference |

| Product Name | This compound | [1] |

| Molecular Formula | C₁₃H₁₃N₃O₃ | [1] |

| Molecular Weight | 259.26 g/mol | [1] |

| Appearance | Expected to be a solid | |

| Purity (Expected) | >95% (after purification) | |

| Yield (Expected) | 60-80% (for the second step) | |

| Starting Material 1 | 8-Hydroxy-5-nitroquinoline | [2] |

| Starting Material 2 | Morpholine | |

| Intermediate | 8-Chloro-5-nitroquinoline |

Experimental Protocols

Step 1: Synthesis of 8-Chloro-5-nitroquinoline

Materials:

-

8-Hydroxy-5-nitroquinoline

-

Phosphorus oxychloride (POCl₃)

-

Toluene (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-hydroxy-5-nitroquinoline (1 equivalent).

-

Under a fume hood, add anhydrous toluene to the flask to create a slurry.

-

Slowly and carefully add phosphorus oxychloride (3-5 equivalents) to the slurry at room temperature. The addition is exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 8-chloro-5-nitroquinoline.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Step 2: Synthesis of this compound

Materials:

-

8-Chloro-5-nitroquinoline (from Step 1)

-

Morpholine

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 8-chloro-5-nitroquinoline (1 equivalent) in DMF or acetonitrile.

-

Add morpholine (1.5-2 equivalents) to the solution.

-

Add a base such as potassium carbonate or triethylamine (2-3 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and stir.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford this compound as a pure solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme caution.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Diagrams

Caption: Overall synthesis workflow for this compound.

Caption: Logical flow of the experimental protocol for the final synthesis step.

References

Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the spectroscopic analysis of 8-(Morpholin-4-yl)-5-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature, this note combines established spectroscopic principles with data from closely related analogs, such as 8-hydroxy-5-nitroquinoline (Nitroxoline), to present a comprehensive analytical profile. The protocols outlined herein are designed to enable researchers to characterize and quantify this molecule using standard laboratory techniques, including UV-Visible Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a plausible synthetic route and a potential mechanism of action are discussed, supported by visualizations to aid in experimental design and interpretation.

Introduction

This compound belongs to the quinoline family of compounds, which are known for their broad range of biological activities, including antimicrobial and anticancer properties. The incorporation of a morpholine ring at the 8-position and a nitro group at the 5-position is anticipated to modulate the compound's physicochemical properties and biological efficacy. Accurate spectroscopic characterization is a critical first step in the evaluation of any new chemical entity for therapeutic potential. This application note serves as a practical resource for the analytical investigation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N₃O₃ | PubChem CID: 2829612[1] |

| Molecular Weight | 259.26 g/mol | PubChem CID: 2829612[1] |

| CAS Number | 304884-33-1 | PubChem CID: 2829612[1] |

| IUPAC Name | 4-(5-nitroquinolin-8-yl)morpholine | PubChem CID: 2829612[1] |

| Predicted XLogP3 | 1.8 | PubChem CID: 2829612[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural components and comparison with analogous compounds.

UV-Visible Spectroscopy

The UV-Vis spectrum is expected to be dominated by the π → π* transitions of the nitroquinoline aromatic system.

Table 2: Predicted UV-Visible Spectral Data (in Methanol)

| Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~250-260 | ~20,000 - 30,000 | π → π* (Quinoline) |

| ~340-360 | ~5,000 - 10,000 | π → π* (Nitroaromatic) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic vibrational frequencies for the nitro, morpholine, and quinoline functional groups.

Table 3: Predicted FT-IR Peak Assignments (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (Morpholine) |

| 1620-1600 | Medium | C=N stretch (Quinoline) |

| 1590-1570 | Strong | C=C stretch (Aromatic) |

| 1530-1500 | Strong | Asymmetric NO₂ stretch |

| 1350-1320 | Strong | Symmetric NO₂ stretch |

| 1250-1200 | Strong | C-N stretch (Aryl-N) |

| 1120-1080 | Strong | C-O-C stretch (Morpholine) |

| 850-800 | Strong | C-H out-of-plane bend (Aromatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of each proton and carbon atom. Chemical shifts are predicted relative to TMS (Tetramethylsilane).

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.9 - 8.7 | dd | 1H | H-2 (Quinoline) |

| 8.5 - 8.3 | d | 1H | H-4 (Quinoline) |

| 8.2 - 8.0 | d | 1H | H-6 (Quinoline) |

| 7.8 - 7.6 | dd | 1H | H-3 (Quinoline) |

| 7.2 - 7.0 | d | 1H | H-7 (Quinoline) |

| 4.0 - 3.8 | t | 4H | O-(CH₂)₂ (Morpholine) |

| 3.4 - 3.2 | t | 4H | N-(CH₂)₂ (Morpholine) |

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-8 (Quinoline) |

| ~150 | C-2 (Quinoline) |

| ~148 | C-5 (Quinoline) |

| ~140 | C-8a (Quinoline) |

| ~135 | C-4 (Quinoline) |

| ~130 | C-6 (Quinoline) |

| ~125 | C-4a (Quinoline) |

| ~122 | C-3 (Quinoline) |

| ~115 | C-7 (Quinoline) |

| ~67 | O-(CH₂)₂ (Morpholine) |

| ~52 | N-(CH₂)₂ (Morpholine) |

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 259 | High | [M]⁺ (Molecular Ion) |

| 213 | Medium | [M - NO₂]⁺ |

| 185 | Medium | [M - NO₂ - CO]⁺ or [M - Morpholine fragment]⁺ |

| 157 | Medium | [Quinoline-NO₂]⁺ fragment |

| 86 | High | [Morpholine]⁺ fragment |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable halo-nitroquinoline with morpholine.

Caption: Synthetic scheme for this compound.

Protocol:

-

To a solution of 8-chloro-5-nitroquinoline (1.0 eq) in dimethylformamide (DMF, 10 mL/mmol), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization Workflow

Caption: Workflow for spectroscopic characterization.

Protocols:

-

UV-Visible Spectroscopy:

-

Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

-

Prepare serial dilutions to obtain concentrations in the range of 1-10 µg/mL.

-

Record the absorbance spectra from 200 to 800 nm using a double-beam UV-Vis spectrophotometer with the solvent as a reference.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

FT-IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the dried sample with spectroscopic grade KBr and pressing it into a thin, transparent disk.

-

Alternatively, for a solution-state spectrum, dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

-

Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Assign the characteristic absorption bands to the corresponding functional groups.

-

-

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of TMS as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra and assign the chemical shifts, multiplicities, and coupling constants.

-

-

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).

-

Acquire the mass spectrum over a relevant m/z range.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

-

Potential Mechanism of Action

Based on the known biological activities of related 5-nitroquinoline compounds like Nitroxoline, a plausible mechanism of action for this compound involves the induction of programmed cell death (apoptosis) in target cells.[2] This process may be initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[2]

Caption: Plausible apoptotic signaling pathway.

This proposed pathway involves the compound inducing oxidative stress, which in turn disrupts mitochondrial function, depletes cellular energy reserves, and activates the caspase cascade, ultimately leading to controlled cell death.

Conclusion

This application note provides a foundational guide for the spectroscopic analysis of this compound. While direct experimental data is currently scarce, the provided predicted data, detailed protocols, and workflow diagrams offer a robust framework for researchers to characterize this compound and investigate its potential biological activities. Further experimental validation of the predicted spectroscopic data is highly encouraged to build a comprehensive understanding of this promising molecule.

References

Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline

Introduction

These application notes provide a summary of the available nuclear magnetic resonance (NMR) data for the compound 8-(Morpholin-4-yl)-5-nitroquinoline. This compound is of interest to researchers in medicinal chemistry and drug development due to its quinoline and morpholine moieties, which are common pharmacophores. The following sections detail the available 1H and 13C NMR spectral data and provide a general protocol for the acquisition of such data.

1H and 13C NMR Spectral Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield experimentally determined and published 1H and 13C NMR spectral data specifically for this compound. While data for related N-substituted morpholines and substituted quinolines are available, the specific chemical shifts and coupling constants for the title compound have not been reported.

For researchers who synthesize this compound, the expected 1H and 13C NMR spectra can be predicted based on the analysis of similar structures. The 1H NMR spectrum is expected to show signals corresponding to the protons of the quinoline ring system and the morpholine ring. The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating morpholino group. The protons of the morpholine ring will appear in the aliphatic region, typically as two multiplets corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

The 13C NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts of the quinoline carbons will be in the aromatic region (typically δ 110-160 ppm), while the morpholine carbons will be in the aliphatic region (typically δ 45-70 ppm).

Experimental Protocols

The following is a general protocol for the acquisition of 1H and 13C NMR spectra, which would be suitable for the characterization of this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

3. 1H NMR Acquisition

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Set the number of scans (e.g., 8-16 scans for a dilute sample).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

Process the FID using a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.